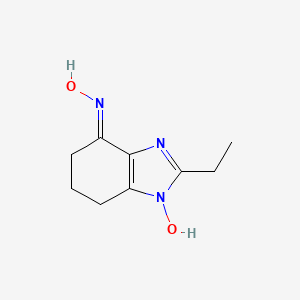
(NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the benzimidazole core, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-ethylbenzimidazole: A derivative with similar structural features.
Hydroxylamine derivatives: Compounds with similar functional groups.
Uniqueness
(NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine is unique due to the combination of the benzimidazole core with the hydroxylamine functional group, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(NE)-N-(2-ethyl-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-8-10-9-6(11-13)4-3-5-7(9)12(8)14/h13-14H,2-5H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDGJIHPZZNGLV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1O)CCCC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC\2=C(N1O)CCC/C2=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5284578.png)
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate](/img/structure/B5284582.png)
![8-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5284585.png)
![1-methyl-1'-[(1-methyl-1H-indol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5284593.png)
![3-Amino-9H-indeno[1,2-E][1,2,4]triazin-9-one](/img/structure/B5284600.png)
![3-(1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5284608.png)
![4-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5284611.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5284649.png)
![(1S,3R)-3-amino-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B5284652.png)
![2-{[4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-BENZYLACETAMIDE](/img/structure/B5284655.png)
![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B5284665.png)
![3-{2-[(3-hydroxypropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5284666.png)
![1-ACETYL-N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5284668.png)
![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5284674.png)
